An In-Depth Technical Guide to Trimethylsilyl 10-undecenoate: Structure, Properties, and Applications
An In-Depth Technical Guide to Trimethylsilyl 10-undecenoate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl 10-undecenoate (TMS-10-undecenoate), with the CAS Number 24338-09-8, is a bifunctional organosilicon compound that serves as a versatile building block in organic synthesis and materials science.[1][2] It incorporates two key reactive sites: a terminal carbon-carbon double bond and a hydrolytically labile trimethylsilyl (TMS) ester. This unique combination allows for orthogonal chemical modifications, making it a valuable precursor for the synthesis of functionalized polymers, the modification of surfaces, and as an intermediate in the preparation of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, grounded in established scientific literature.
Chemical Structure and Identification
Trimethylsilyl 10-undecenoate is the product of the esterification of 10-undecenoic acid with a trimethylsilyl group.[1] The structure features a ten-carbon aliphatic chain separating the terminal vinyl group from the silyl ester functionality.
Caption: Chemical structure of trimethylsilyl 10-undecenoate.
Key Identifiers:
-
IUPAC Name: trimethylsilyl undec-10-enoate[1]
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CAS Number: 24338-09-8[1]
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Synonyms: 10-Undecenoic acid, trimethylsilyl ester; Trimethylsilyl undecylenate[2]
Physicochemical and Spectroscopic Properties
Trimethylsilyl 10-undecenoate is typically a colorless to pale yellow liquid.[1] Its key physical properties are summarized below.
| Property | Value | Source |
| Boiling Point | 96-100 °C (at 2 Torr) | |
| Density | 0.8754 g/cm³ (at 20 °C) | |
| Molecular Formula | C₁₄H₂₈O₂Si | |
| Molecular Weight | 256.46 g/mol |
Spectroscopic Characterization
The structural features of trimethylsilyl 10-undecenoate give rise to a distinct spectroscopic signature.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the terminal vinyl protons, the aliphatic chain protons, and the sharp singlet of the trimethylsilyl group. The vinyl protons typically appear in the range of 4.9-5.8 ppm. The protons alpha to the carbonyl group are expected around 2.3 ppm, while the nine equivalent protons of the TMS group produce a strong singlet near 0.2-0.3 ppm.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon around 173 ppm. The carbons of the double bond are found at approximately 139 ppm and 114 ppm. The carbons of the long aliphatic chain resonate between 25 and 35 ppm, and the methyl carbons of the TMS group appear upfield, typically around 0 ppm.[1]
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for its functional groups. A strong C=O stretching vibration for the ester is observed around 1720 cm⁻¹. The C=C stretching of the terminal alkene appears near 1640 cm⁻¹. Strong bands corresponding to the Si-C bonds of the trimethylsilyl group are also present, typically around 1250 cm⁻¹ and 840 cm⁻¹.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) shows characteristic fragmentation patterns. The base peak is often observed at m/z 73, corresponding to the stable [Si(CH₃)₃]⁺ ion. Other significant fragments arise from the cleavage of the aliphatic chain.[1][3]
Synthesis and Reactivity
Laboratory-Scale Synthesis
The most common and straightforward synthesis of trimethylsilyl 10-undecenoate involves the reaction of 10-undecenoic acid with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base.
Caption: Generalized workflow for the synthesis of trimethylsilyl 10-undecenoate.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for silyl ester synthesis.
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Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, an addition funnel, and a reflux condenser, add 10-undecenoic acid, a suitable solvent such as toluene, and a base like pyridine.
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Addition of Silylating Agent: Slowly add trimethylsilyl chloride via the addition funnel to the stirred solution over a period of 2-3 hours. The reaction is typically exothermic.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately 16 hours. A precipitate of pyridinium hydrochloride will form.
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Workup: Filter the reaction mixture to remove the precipitate and wash the solid with fresh toluene.
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Purification: Combine the filtrates and remove the toluene using a rotary evaporator. The resulting residue is then purified by vacuum distillation to yield the final product.
Causality in Experimental Choices:
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Pyridine as a Base: Pyridine is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the silyl ester.
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Toluene as Solvent: Toluene is a relatively non-polar aprotic solvent that effectively dissolves the reactants and is easily removed under reduced pressure.
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Slow Addition of TMSCl: This is crucial to control the exothermicity of the reaction and prevent side reactions.
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Vacuum Distillation: This purification method is ideal for high-boiling, thermally stable liquids, allowing for separation from non-volatile impurities and any remaining starting materials.
Chemical Reactivity
The dual functionality of trimethylsilyl 10-undecenoate dictates its reactivity profile.
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Hydrolysis of the Silyl Ester: The Si-O bond is susceptible to cleavage by nucleophiles, most notably water. This hydrolysis can occur under acidic, basic, or even neutral conditions to regenerate the carboxylic acid and form trimethylsilanol, which typically dimerizes to hexamethyldisiloxane. The rate of hydrolysis is generally rapid for trimethylsilyl esters compared to more sterically hindered silyl esters. This property is often exploited for the protection of carboxylic acids during multi-step syntheses.
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Reactions of the Terminal Alkene: The vinyl group can participate in a wide range of addition reactions characteristic of alkenes. A particularly relevant transformation for materials science applications is hydrosilylation , which involves the addition of a Si-H bond across the double bond, typically catalyzed by platinum complexes.[4] This reaction is a powerful tool for grafting the undecenoate chain onto silicon-based materials or for creating silicon-containing polymers. The alkene can also undergo other reactions such as hydrogenation, halogenation, epoxidation, and polymerization via free-radical or ring-opening metathesis polymerization (ROMP) pathways.[5][6]
Applications in Research and Development
The unique structure of trimethylsilyl 10-undecenoate makes it a valuable tool for chemists and material scientists.
Surface Modification and Functionalization
The terminal alkene allows for the covalent attachment of this molecule to hydrogen-terminated surfaces, such as silicon wafers or silicon nanocrystals, via hydrosilylation.[7][8] This process creates a stable, covalently bound organic monolayer. The ester group, which can be either the trimethylsilyl ester itself or another ester like methyl or ethyl 10-undecenoate, can facilitate this attachment.[7][8] Once the monolayer is formed, the silyl ester can be hydrolyzed to expose a terminal carboxylic acid group. This provides a versatile method for creating surfaces with tunable properties, such as hydrophilicity, and for the subsequent attachment of biomolecules, catalysts, or other functional moieties. This is particularly relevant in the development of biosensors, specialized coatings, and drug delivery platforms.[9][10][11]
Polymer Chemistry
As a bifunctional monomer, trimethylsilyl 10-undecenoate can be incorporated into polymers. The terminal alkene can participate in polymerization reactions, such as ROMP, to form a polymer backbone with pendant silyl ester groups.[12][13][14] These pendant groups can then be hydrolyzed post-polymerization to yield polymers with carboxylic acid functionalities. These functionalized polymers are of interest in areas such as drug delivery, where the acidic groups can be used for drug conjugation or to impart pH-responsive properties.
Intermediate in Organic Synthesis
The trimethylsilyl ester serves as an effective protecting group for the carboxylic acid of 10-undecenoic acid. This allows for chemical transformations to be performed on the terminal alkene without affecting the carboxylic acid. The TMS group can be easily removed under mild conditions, making it a useful strategy in the synthesis of complex molecules where selective reactivity is required.
Safety and Handling
While specific hazard data for trimethylsilyl 10-undecenoate is limited, it is prudent to handle it with the care afforded to other reactive organosilicon compounds. It is moisture-sensitive and should be stored under an inert atmosphere.[15] Personal protective equipment, including gloves and safety glasses, should be worn.[15] As with many silylating agents and their products, it may be combustible and care should be taken to avoid sources of ignition.[15][16]
Conclusion
Trimethylsilyl 10-undecenoate is a highly functional and versatile chemical intermediate. Its orthogonal reactive sites—the terminal alkene and the labile silyl ester—provide chemists with a powerful tool for a range of applications, from the precise engineering of surfaces to the synthesis of advanced polymeric materials. As the demand for functional materials and complex organic molecules continues to grow, the utility of such well-defined bifunctional building blocks is expected to increase, particularly in the fields of drug development, materials science, and nanotechnology.
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